molecular formula C13H9N3O2 B12507309 5-Nitro-1-phenyl-1H-indazole

5-Nitro-1-phenyl-1H-indazole

Cat. No.: B12507309
M. Wt: 239.23 g/mol
InChI Key: BZFJGXIQJHCBHW-UHFFFAOYSA-N
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Description

5-Nitro-1-phenyl-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of a nitro group at the 5-position and a phenyl group at the 1-position of the indazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1-phenyl-1H-indazole typically involves the cyclization of hydrazones derived from substituted benzaldehydes. One common method is the reaction of 2-nitrobenzaldehyde with phenylhydrazine under acidic conditions to form the corresponding hydrazone, which then undergoes cyclization to yield the indazole compound .

Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, such as copper or palladium, to facilitate the cyclization process. Solvent-free and catalyst-free methods have also been explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1-phenyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

Scientific Research Applications

5-Nitro-1-phenyl-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-1-phenyl-1H-indazole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound has been shown to inhibit certain enzymes and disrupt cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

    5-Nitroindazole: Lacks the phenyl group at the 1-position.

    1-Phenyl-1H-indazole: Lacks the nitro group at the 5-position.

    5-Amino-1-phenyl-1H-indazole: The amino derivative of 5-Nitro-1-phenyl-1H-indazole.

Uniqueness: this compound is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

5-nitro-1-phenylindazole

InChI

InChI=1S/C13H9N3O2/c17-16(18)12-6-7-13-10(8-12)9-14-15(13)11-4-2-1-3-5-11/h1-9H

InChI Key

BZFJGXIQJHCBHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2

Origin of Product

United States

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